
Tris(1,2-dimethylpropyl)borane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(1,2-dimethylpropyl)borane is an organoborane compound with the molecular formula C15H33B. It is known for its high reactivity and stability, making it a valuable reagent in organic synthesis. This compound is widely used in various chemical reactions due to its ability to activate C-H bonds and facilitate the formation of carbon-carbon bonds .
準備方法
Synthetic Routes and Reaction Conditions: Tris(1,2-dimethylpropyl)borane can be synthesized through the reaction of 2-methyl-2-butene with borane-methyl sulfide complex. The reaction is typically carried out under an inert atmosphere to prevent oxidation and hydrolysis of the borane compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions: Tris(1,2-dimethylpropyl)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: this compound can participate in substitution reactions, where the borane group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Lithium aluminum hydride and sodium borohydride are often used as reducing agents.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Boronic acids.
Reduction: Reduced organic compounds.
Substitution: Halogenated boranes.
科学的研究の応用
Tris(1,2-dimethylpropyl)borane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: this compound is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of tris(1,2-dimethylpropyl)borane involves the activation of C-H bonds, facilitating the formation of carbon-carbon bonds. The borane group acts as a Lewis acid, accepting electron pairs from other molecules, which leads to the formation of new chemical bonds. This mechanism is crucial in various organic synthesis reactions .
類似化合物との比較
- Triethylborane
- Tri-sec-butylborane
- Disiamylborane
- Lithium trisiamylborohydride
Comparison: Tris(1,2-dimethylpropyl)borane is unique due to its high reactivity and stability compared to other similar compounds. Its ability to activate C-H bonds and facilitate carbon-carbon bond formation makes it a valuable reagent in organic synthesis. Other similar compounds may have different reactivity profiles and stability, making this compound a preferred choice in certain applications .
特性
CAS番号 |
32327-52-9 |
|---|---|
分子式 |
C15H33B |
分子量 |
224.2 g/mol |
IUPAC名 |
tris(3-methylbutan-2-yl)borane |
InChI |
InChI=1S/C15H33B/c1-10(2)13(7)16(14(8)11(3)4)15(9)12(5)6/h10-15H,1-9H3 |
InChIキー |
UZMMTBDONLVQMH-UHFFFAOYSA-N |
正規SMILES |
B(C(C)C(C)C)(C(C)C(C)C)C(C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


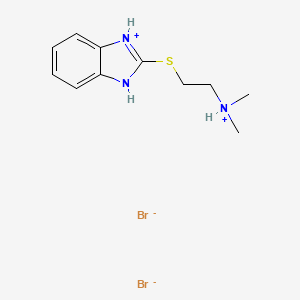
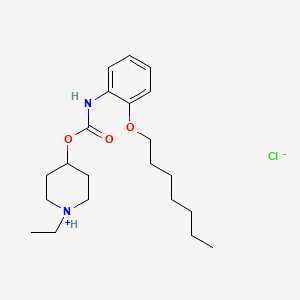
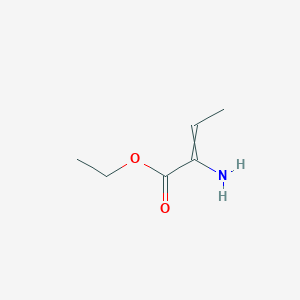
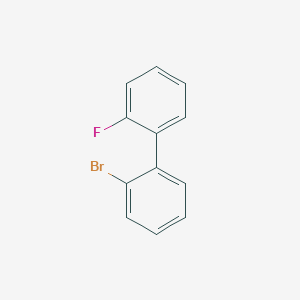
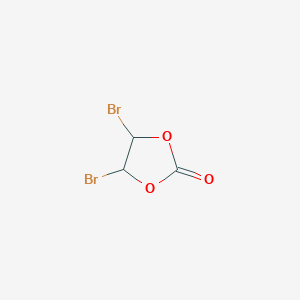
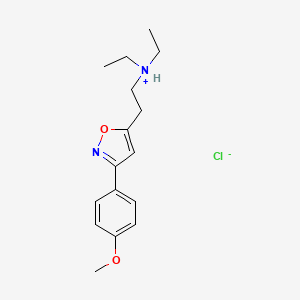

![Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate](/img/structure/B13739456.png)
![5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine;chloride](/img/structure/B13739470.png)
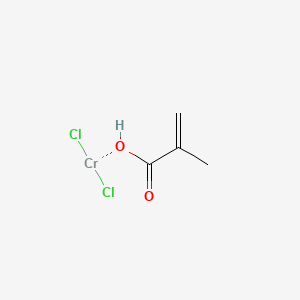
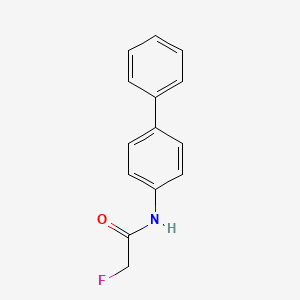
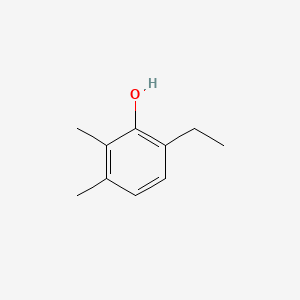
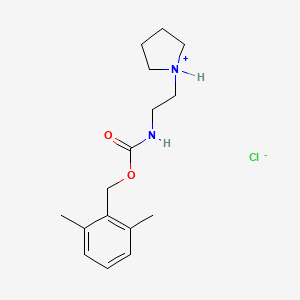
![4,4'-(Vinylene)bis[3-sulfobenzenediazonium]dichloride](/img/structure/B13739499.png)
